Sub-Nanomolar ROCK2 Inhibitory Potency: Patent-Reported IC₅₀ of 0.230 nM
CAS 717871-20-0 (designated as Compound 246 in US Patent 9,458,110) has a reported IC₅₀ of 0.230 nM against ROCK2, measured in a 30 µL biochemical assay at pH 7.5 with 20 mM HEPES buffer [1]. This value is approximately 60-fold more potent than the leading third-generation ROCK inhibitor GSK429286A (ROCK2 IC₅₀ = 14 nM for ROCK1, 63 nM for ROCK2) when compared by ROCK2 potency , and roughly 1,300-fold more potent than Y-27632 (ROCK2 Ki = 300 nM) . Note: The comparator data for GSK429286A and Y-27632 come from different assay formats (Ki vs. IC₅₀) representing a cross-study comparison.
| Evidence Dimension | ROCK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.230 nM (CAS 717871-20-0, US9458110 Compound 246) |
| Comparator Or Baseline | GSK429286A: ROCK2 IC₅₀ = 63 nM; Y-27632: ROCK2 Ki = 300 nM; Fasudil: ROCK2 IC₅₀ ≈ 158 nM |
| Quantified Difference | ~274-fold more potent than GSK429286A (ROCK2); ~1,300-fold more potent than Y-27632; ~687-fold more potent than Fasudil |
| Conditions | Target compound: 30 µL biochemical assay, 20 mM HEPES, pH 7.5 (US9458110). Comparator assays from independent published datasets. |
Why This Matters
Sub-nanomolar potency enables substantially lower compound requirements per experiment, reducing procurement costs per assay point and enabling studies at therapeutically relevant concentrations where off-target effects of less potent inhibitors would become prohibitive.
- [1] BindingDB BDBM252174 (US9458110, Compound 246). ROCK2 IC₅₀ = 0.230 nM. Assay conditions: 30 µL, 20 mM HEPES, pH 7.5. View Source
